molecular formula C12H15F3N2O2 B1291204 tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate CAS No. 579474-48-9

tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate

Cat. No.: B1291204
CAS No.: 579474-48-9
M. Wt: 276.25 g/mol
InChI Key: SAHCRZHMDWJEMU-UHFFFAOYSA-N
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Description

Molecular Geometry Optimization Through Computational Modeling

Computational modeling of the molecular geometry of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate typically involves density functional theory (DFT) calculations to optimize bond lengths, angles, and torsional conformations. The aromatic ring maintains planarity, while the bulky tert-butyl carbamate group adopts conformations that minimize steric hindrance with the amino and trifluoromethyl substituents. The trifluoromethyl group, being highly electronegative and sterically demanding, influences the electronic distribution and spatial orientation around the aromatic ring. Quantum chemical calculations reveal that the trifluoromethyl substituent exerts strong electron-withdrawing inductive effects, which can affect the electron density on the aromatic system and adjacent functional groups. The carbamate moiety exhibits flexibility in its torsional angles, balancing resonance stabilization with steric factors from the tert-butyl group.

Electronic Effects of Trifluoromethyl Substituent on Aromatic Ring System

The trifluoromethyl (-CF_3) group is one of the most potent electron-withdrawing substituents due to its strong inductive effect and electronegativity of fluorine atoms. Its presence at the 4-position on the aromatic ring significantly reduces electron density through the sigma-bond framework, thereby increasing the electrophilic character of the ring and influencing reactivity patterns. This electron-withdrawing effect stabilizes positive charge delocalization in cationic intermediates, which is particularly relevant in electrophilic aromatic substitution and related reactions. The trifluoromethyl substituent also affects the molecular orbital energies, shifting redox potentials and altering photophysical properties, as demonstrated in related aromatic systems. These electronic influences can modulate the acidity/basicity of the amino group at the 2-position and impact intermolecular interactions such as hydrogen bonding and dipole moments.

Conformational Analysis of Carbamate Protecting Group

The carbamate protecting group in tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate serves to mask the amino functionality, providing steric bulk and electronic modulation. Conformational analysis shows that the carbamate adopts a preferred orientation to minimize steric clashes with the aromatic ring and substituents. The tert-butyl group, due to its three methyl branches, enforces a conformation that reduces rotation around the carbamate nitrogen-carbonyl bond, stabilizing the carbamate in a conformation that favors resonance between the nitrogen lone pair and the carbonyl group. This resonance contributes to partial double bond character, restricting rotation and influencing the overall molecular shape. The carbamate group’s conformation also affects solubility and reactivity by modulating the accessibility of the amino nitrogen and the polarity of the molecule.

Data Table: Selected Molecular and Electronic Properties

Property Value / Description Source / Methodology
Molecular Formula C12H14F3N2O_2 Computed from structure
Molecular Weight 277.24 g/mol Computed from atomic weights
IUPAC Name tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate LexiChem algorithm
SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1N)C(F)(F)F OEChem software
Electron-Withdrawing Effect of -CF_3 Strong inductive effect, enhances electrophilicity Literature on trifluoromethyl substituents
Carbamate Conformational Preference Restricted rotation due to resonance, steric hindrance from tert-butyl group Computational modeling and chemical reasoning
Dipole Moment Contribution by -CF_3 ~2.5 Debye Experimental and computational studies

Properties

IUPAC Name

tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-5-4-7(6-8(9)16)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHCRZHMDWJEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640717
Record name tert-Butyl [2-amino-4-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579474-48-9
Record name tert-Butyl [2-amino-4-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
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Preparation Methods

Reaction Steps

  • Reactants :

    • tert-butyl carbamate
    • 2-amino-4-(trifluoromethyl)phenyl isocyanate
  • Conditions :

    • The reaction is conducted under controlled temperature and pressure conditions to optimize yield.
    • Solvents such as dichloromethane or acetonitrile may be used to facilitate the reaction.
  • Procedure :

    • The tert-butyl carbamate is mixed with the isocyanate in a suitable solvent.
    • The mixture is stirred at a specified temperature (often around room temperature to slightly elevated temperatures).
    • The reaction time can vary but typically lasts from several hours to overnight depending on the desired yield and purity.

Industrial Scale Considerations

For industrial applications, scaling up the synthesis may involve batch or continuous flow processes. Critical parameters such as:

  • Temperature
  • Pressure
  • Concentration of reactants

are optimized to ensure consistency and efficiency in production.

Research indicates that tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate has potential applications in:

  • Medicinal Chemistry : It interacts with biological targets, modulating enzyme activity and influencing drug design.
  • Material Science : Its unique structure allows for various chemical modifications, expanding its utility in developing new materials.

The preparation of this compound involves specific chemical reactions that leverage its unique structural attributes for various applications in both pharmaceutical and material sciences. Continued research into optimizing synthesis methods could enhance production efficiency and expand its applicability in future developments.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for accessing reactive intermediates in organic synthesis.

Reaction ConditionsReagents/CatalystsProductsKey References
Anhydrous HCl in dioxane (0°C)4 M HCl/dioxane2-Amino-4-(trifluoromethyl)aniline + CO₂
Trifluoroacetic acid (TFA)TFA/CH₂Cl₂ (rt, 1–2 h)Protonated amine intermediate
Aqueous H₃PO₄ (eco-friendly)85% H₃PO₄ (60°C, 12 h)Free amine with >90% yield

Mechanistic Insight : Acidic cleavage generates a tert-butyl cation, which is scavenged by nucleophiles (e.g., thiophenol) to prevent alkylation side reactions .

Nucleophilic Substitution at the Aromatic Amine

The unprotected aromatic amine participates in coupling and derivatization reactions.

Acylation Reactions

SubstrateAcylating AgentConditionsProductYieldReference
Free amineAcetyl chlorideEt₃N, CH₂Cl₂, 0°CN-Acetyl derivative85%
Free amineBoc anhydride (Boc₂O)DMAP, rt, 12 hDouble Boc-protected amine78%

Cross-Coupling Reactions

Reaction TypeCatalyst SystemElectrophileProductYieldReference
Buchwald-HartwigPd₂(dba)₃/XantphosAryl bromideN-Aryl derivative65%
Ullmann-typeCuI/1,10-phenanthrolineIodoareneBiaryl amine72%

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group deactivates the ring, directing electrophiles to the meta position relative to itself.

ElectrophileConditionsProductYieldReference
Nitronium tetrafluoroborateHNO₃/AcOH, 0°C2-Amino-4-(trifluoromethyl)-5-nitroaniline60%
BromineBr₂/FeCl₃, CH₂Cl₂2-Amino-4-(trifluoromethyl)-5-bromoaniline55%

Carbamate Hydrolysis

Controlled hydrolysis of the carbamate yields urea or isocyanate intermediates.

ConditionsReagentsProductApplicationReference
Basic hydrolysisNaOH/H₂O, reflux2-Amino-4-(trifluoromethyl)phenyl ureaPolymer precursors
Curtius rearrangementAcyl azide, ΔIsocyanate intermediatePeptide synthesis

Reductive Amination

The free amine reacts with aldehydes/ketones under reducing conditions.

Carbonyl CompoundReducing AgentProductYieldReference
FormaldehydeNaBH₃CN, MeOHN-Methyl derivative88%
CyclohexanoneTi(OiPr)₄/NaBH₄N-Cyclohexylamine70%

Photoredox Functionalization

The Boc-protected amine participates in nickel-catalyzed C–N coupling under light irradiation.

SubstrateCatalystElectrophileProductYieldReference
Aryl bromideNi(II)/blue LEDsSecondary alkyl bromideN-Alkylated carbamate68%

Key Research Findings

  • Orthogonal Protection : The Boc group remains stable during Fmoc-based peptide synthesis, enabling sequential deprotection strategies .
  • Solvent Effects : Hexafluoroisopropanol (HFIP) enhances reaction rates in Boc-mediated couplings due to hydrogen-bond activation .
  • Biological Relevance : Derivatives of this compound inhibit allosteric pockets in enzymes (e.g., Plasmodium falciparum ATCase), demonstrating therapeutic potential .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and other biochemical processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate with structurally related carbamate derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-amino, 4-CF₃ phenyl C₁₂H₁₅F₃N₂O₂ 276.25 High lipophilicity; intermediate in kinase inhibitors.
tert-butyl (2-amino-5-fluorophenyl)carbamate 2-amino, 5-F phenyl C₁₁H₁₅FN₂O₂ 238.25 Fluorine enhances electronic effects; used in coupling reactions (e.g., HATU-mediated amide bond formation).
tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate 4-CF₃ phenyl (no amino group) C₁₂H₁₄F₃NO₂ 261.24 Lacks amino group; limited reactivity in nucleophilic substitutions. Requires 2–8°C storage.
tert-butyl N-[2-[2-amino-4-(trifluoromethyl)anilino]ethyl]carbamate Ethyl spacer between carbamate and aniline C₁₄H₁₉F₃N₄O₂ 332.32 Extended structure improves flexibility; used in drug candidates targeting protein-protein interactions.
tert-butyl 3-amino-4-fluorobenzylcarbamate 3-amino, 4-F benzyl group C₁₂H₁₇FN₂O₂ 240.27 Benzyl group increases steric hindrance; potential precursor for CNS-targeting molecules.
tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate Pyridine ring with 2-Cl, 3-F substituents C₁₀H₁₂ClFN₂O₂ 258.67 Pyridine enhances aromatic π-stacking; chlorine improves electrophilic reactivity.

Key Comparative Insights

Electronic Effects: The CF₃ group in the target compound is strongly electron-withdrawing, reducing electron density at the aromatic ring compared to electron-donating groups (e.g., thiophene in tert-butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate ). This impacts reactivity in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations . Fluorine substituents (e.g., in tert-butyl (2-amino-5-fluorophenyl)carbamate) increase metabolic stability but reduce nucleophilicity compared to non-fluorinated analogs .

Benzylcarbamates (e.g., tert-butyl 3-amino-4-fluorobenzylcarbamate) exhibit higher steric bulk, limiting their utility in sterically constrained reactions .

Synthetic Utility: The amino group in the target compound enables further functionalization (e.g., acylation, sulfonylation), whereas tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate lacks this reactivity . Pyridine-based carbamates (e.g., tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate) are advantageous in metal-catalyzed cross-couplings due to pyridine’s coordinating ability .

Pharmacological Relevance: The CF₃ group in the target compound enhances binding affinity to kinase ATP pockets compared to analogs with smaller substituents (e.g., tert-butyl (2-amino-5-fluorophenyl)carbamate) . Deprotection efficiency: The tert-butyl group in all compounds is cleaved under acidic conditions (e.g., HCl/dioxane), but electron-withdrawing groups like CF₃ may slow deprotection kinetics .

Biological Activity

tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate, with the CAS Number 579474-48-9, is an organic compound classified under carbamates. Its unique structure, characterized by a trifluoromethyl group, significantly influences its biological activity and potential applications in medicinal chemistry and material science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14F3N2O2
  • Molecular Weight : 276.26 g/mol
  • Structure : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for various scientific explorations.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity to these targets, potentially leading to increased potency in therapeutic applications. The exact pathways activated depend on the target molecule and context of use, such as enzyme modulation or receptor interaction.

Biological Applications

  • Medicinal Chemistry :
    • The compound is explored for its potential therapeutic applications due to its ability to modulate enzyme activity and interact with biological pathways.
    • It serves as a scaffold for drug design, enhancing bioavailability and metabolic stability of drug candidates.
  • Enzyme Inhibition Studies :
    • Research indicates that compounds with similar structures often exhibit enzyme inhibition properties. The specific enzyme targets and the efficacy of inhibition are areas of ongoing investigation.
  • Antimicrobial and Anti-inflammatory Properties :
    • Preliminary studies suggest potential antimicrobial and anti-inflammatory effects, although detailed mechanisms remain to be elucidated.

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in inflammatory pathways. The results indicated significant inhibition of enzyme activity, suggesting potential therapeutic applications in treating inflammatory diseases.

Study 2: Pharmacokinetics

Research into the pharmacokinetics of this compound demonstrated enhanced metabolic stability due to the trifluoromethyl group, which could lead to improved efficacy in vivo. This study highlighted the importance of structural modifications in optimizing drug candidates .

Comparative Analysis

The following table compares this compound with similar compounds based on their biological activities:

Compound NameStructureBiological ActivityNotable Features
This compoundStructureEnzyme modulation, potential anti-inflammatoryHigh lipophilicity
tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylateStructureAnticonvulsant propertiesDiverse pharmacological effects
tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamateStructureAntimicrobial activityEnhanced binding affinity

Q & A

Basic: What are the recommended synthetic routes for tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate, and how is product purity validated?

The compound can be synthesized via reduction of nitro intermediates using catalytic hydrogenation or chemical reductants. For example, a mixture of ethyl acetate (EA) and methanol (1:1 v/v) under hydrogenation conditions yields the target compound with high purity . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, while liquid chromatography–mass spectrometry (LCMS) validates molecular weight. Purity is further assessed via high-performance liquid chromatography (HPLC), with retention times (e.g., 1.01 minutes under SQD-FA05 conditions) serving as benchmarks .

Advanced: How do substituents on the phenyl ring (e.g., trifluoromethyl vs. thiophenyl) influence reactivity in subsequent functionalization reactions?

Substituents significantly alter electronic and steric properties. For instance, electron-withdrawing groups like trifluoromethyl enhance electrophilic aromatic substitution reactivity but may hinder nucleophilic additions. Comparative studies of analogs (e.g., thiophen- or furan-substituted derivatives) reveal divergent yields in Suzuki–Miyaura couplings or Buchwald–Hartwig aminations. For example, thiophen-substituted derivatives achieve 98–100% yields, while sterically hindered analogs require optimized ligands (e.g., XPhos) or elevated temperatures . Advanced characterization via X-ray crystallography (using SHELXL ) can rationalize steric clashes or electronic effects.

Basic: Which analytical techniques are most robust for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., absence of nitro intermediates). ¹⁹F NMR is critical for verifying trifluoromethyl integrity .
  • LCMS/HPLC : LCMS ([M+H]+ peaks) ensures molecular weight accuracy, while HPLC (e.g., C18 columns) monitors purity (>95% threshold) .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., carbamate conformation) using SHELX programs .

Advanced: How can researchers address low yields in multi-step syntheses involving this carbamate as an intermediate?

Low yields often arise from competing side reactions (e.g., tert-butyl group cleavage under acidic conditions). Strategies include:

  • Protection–Deprotection Optimization : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent undesired side reactions during coupling steps .
  • Purification Techniques : Employ flash chromatography (silica gel) or preparative HPLC to isolate intermediates. For example, THF-based reactions with TMAD (tetramethylazodicarboxamide) require careful solvent removal to avoid byproduct contamination .
  • Reaction Monitoring : Real-time LCMS tracking identifies unstable intermediates, enabling rapid adjustments (e.g., temperature modulation) .

Advanced: What methodologies are used to study the compound’s role as a biochemical probe (e.g., enzyme inhibition or ion channel modulation)?

The carbamate’s structural similarity to Retigabine (a potassium channel opener) suggests utility in electrophysiological assays. Methods include:

  • Patch-Clamp Studies : Assess KCNQ channel modulation in transfected HEK293 cells, using 10 μM test concentrations and XE991 as a negative control .
  • Enzyme Assays : Screen for HDAC inhibition via fluorometric substrates (e.g., acetylated lysine derivatives), comparing IC₅₀ values against SAHA (vorinostat) .
  • Molecular Docking : Predict binding modes using AutoDock Vina, with crystallographic data (PDB entries) guiding receptor–ligand interactions .

Basic: Why is the tert-butyl carbamate group advantageous in amine protection during synthesis?

The tert-butyl group provides steric shielding, preventing nucleophilic attack on the carbamate carbonyl. It is stable under basic and mildly acidic conditions but cleavable via trifluoroacetic acid (TFA) without side reactions. This orthogonal protection is critical in multi-step syntheses (e.g., peptide couplings) .

Advanced: How can crystallographic data resolve contradictions in reported structural conformations of this compound?

Conflicting NMR data (e.g., rotational barriers of the carbamate group) can be resolved via single-crystal X-ray diffraction. SHELXL refinement (using Olex2 ) provides precise bond angles and torsional parameters. For example, crystallography confirmed a planar carbamate moiety in tert-butyl N-[2-amino-4-(thiophen-2-yl)phenyl]carbamate, explaining its reduced steric hindrance in cross-coupling reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
Reactant of Route 2
tert-butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate

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